2,3-Dimethoxyhydroquinone
CAS No.: 52643-52-4
Cat. No.: VC21347622
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52643-52-4 |
---|---|
Molecular Formula | C8H10O4 |
Molecular Weight | 170.16 g/mol |
IUPAC Name | 2,3-dimethoxybenzene-1,4-diol |
Standard InChI | InChI=1S/C8H10O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4,9-10H,1-2H3 |
Standard InChI Key | XGFABYCTEQAZOP-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1OC)O)O |
Canonical SMILES | COC1=C(C=CC(=C1OC)O)O |
Chemical Properties and Structure
Molecular Structure
2,3-Dimethoxyhydroquinone, also known as 2,3-dimethoxy-1,4-benzenediol, features a benzene ring with two hydroxyl groups at para positions (1 and 4) and two methoxy groups at adjacent positions (2 and 3). The molecular formula of this compound is C8H10O4, indicating eight carbon atoms, ten hydrogen atoms, and four oxygen atoms in its structure . The structural arrangement of these functional groups around the benzene ring confers specific chemical and physical properties to the compound. The presence of hydroxyl groups makes it a hydroquinone derivative, while the methoxy substituents influence its polarity and reactivity.
Physical Properties
2,3-Dimethoxyhydroquinone has a molecular weight of 170.17 g/mol, which places it in the category of low molecular weight organic compounds . The compound's log10 partition coefficient between octanol and water is 0.61, indicating moderate lipophilicity . This property suggests that the compound has a balanced affinity for both lipid and aqueous environments, which can influence its solubility, bioavailability, and potential for crossing biological membranes. The moderate lipophilicity makes it suitable for various solvent systems, enhancing its utility in laboratory and industrial settings.
Chemical Reactivity
As a hydroquinone derivative, 2,3-dimethoxyhydroquinone can participate in redox reactions, serving as a reducing agent due to the presence of hydroxyl groups at positions 1 and 4. These hydroxyl groups can readily donate electrons, allowing the compound to be oxidized to its corresponding benzoquinone form. The methoxy groups at positions 2 and 3 influence the electron density distribution within the molecule, potentially affecting its reactivity in various chemical transformations. These structural features make it valuable in research settings where controlled redox reactions are essential.
Nomenclature and Identification
Systematic Naming
According to IUPAC nomenclature, the compound is systematically named as 2,3-dimethoxy-1,4-benzenediol, which accurately describes its structure with two hydroxyl groups and two methoxy groups at specific positions on the benzene ring . This systematic naming approach follows standard chemical nomenclature rules, providing a clear description of the compound's structural components and their arrangement.
Alternative Nomenclature
The compound is also known by several alternative names, including 2,3-dimethoxybenzene-1,4-diol and 2,3-dimethoxyhydroquinone . These alternative names are used in various contexts in scientific literature and chemical databases, highlighting different aspects of the compound's structure. The term "hydroquinone" in the name emphasizes its relationship to the parent compound hydroquinone (1,4-benzenediol) with additional methoxy substituents.
Chemical Identifiers
2,3-Dimethoxyhydroquinone is associated with specific chemical identifiers that facilitate its unambiguous identification in databases and literature. Its CAS Registry Number (CAS RN) is 52643-52-4, which serves as a unique numerical identifier in chemical databases . Additionally, the compound has the InChIKey XGFABYCTEQAZOP-UHFFFAOYSA-N and can be represented in SMILES notation as COc1c(O)ccc(O)c1OC . These identifiers are crucial for precise chemical information retrieval and compound identification in computational chemistry and database searches.
Synthesis and Production
Industrial Production
The industrial production methods for 2,3-dimethoxyhydroquinone would likely involve scaled-up versions of laboratory synthetic procedures, potentially utilizing catalytic processes to enhance efficiency and yield. Drawing parallels from the synthesis of related compounds such as 2,3-dimethoxy-5-hydroxymethyl-6-methyl-1,4-benzoquinone, which is prepared with a 75% yield through a reaction sequence starting from 2,3,4,5-tetramethoxytoluene , similar methodological approaches might be applicable with appropriate modifications for 2,3-dimethoxyhydroquinone production.
Applications and Uses
Research Applications
2,3-Dimethoxyhydroquinone has potential applications in research settings, particularly in studies investigating redox chemistry and organic synthesis. Its structural features make it a valuable starting material or intermediate in the synthesis of more complex organic compounds. Researchers may utilize this compound in developing new synthetic methodologies, studying structure-activity relationships, or investigating reaction mechanisms involving hydroquinone derivatives.
Biological Activity
Biochemical Properties
The biochemical properties of 2,3-dimethoxyhydroquinone are likely influenced by its ability to participate in redox reactions and interact with biological molecules. Drawing parallels from related compounds, such as 2,5-dimethoxyhydroquinone (2,5-DMHQ), which is produced by the brown-rot fungus Serpula lacrymans and participates in biological Fenton reactions , 2,3-dimethoxyhydroquinone may exhibit similar biochemical behaviors. The compound's moderate lipophilicity (log10 partition coefficient of 0.61) suggests it could penetrate cell membranes and potentially interact with intracellular components.
Analytical Methods
Detection Techniques
Detection of 2,3-dimethoxyhydroquinone in various matrices would likely employ chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), potentially coupled with mass spectrometry (MS) for identification and quantification. Spectroscopic methods, including UV-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, would be valuable for structural confirmation and purity assessment.
Quantification Methods
Quantification of 2,3-dimethoxyhydroquinone would typically involve the development of calibration curves using analytical standards and appropriate instrumental methods. HPLC with UV detection or fluorescence detection might be particularly suitable for quantitative analysis, given the aromatic nature of the compound and the presence of hydroxyl groups that could enable derivatization for enhanced detection sensitivity. Mass spectrometric methods would provide additional specificity and sensitivity for quantification in complex matrices.
Comparative Analysis
Structural Analogs
2,3-Dimethoxyhydroquinone belongs to a family of dimethoxylated hydroquinones that includes isomers such as 2,5-dimethoxyhydroquinone and 2,6-dimethoxy-1,4-benzoquinone. These compounds differ in the positioning of the methoxy groups around the benzene ring, which can significantly influence their chemical properties and biological activities. For instance, 2,5-dimethoxyhydroquinone (2,5-DMHQ) is produced by the brown-rot fungus Serpula lacrymans and participates in biological Fenton reactions that degrade cellulose , while 2,6-dimethoxy-1,4-benzoquinone has demonstrated antibacterial activity against various bacterial strains.
Compound | Structure | Key Properties | Reported Applications |
---|---|---|---|
2,3-Dimethoxyhydroquinone | C8H10O4 with methoxy at positions 2,3 | MW: 170.17 g/mol, Log P: 0.61 | Research in organic synthesis |
2,5-Dimethoxyhydroquinone | C8H10O4 with methoxy at positions 2,5 | Involved in Fenton reactions | Cellulose degradation by fungi |
2,6-Dimethoxy-1,4-benzoquinone | C8H8O4 with methoxy at positions 2,6 | Oxidized form (quinone) | Antibacterial activity |
Future Research Directions
Methodological Approaches
Advancing research on 2,3-dimethoxyhydroquinone would benefit from multidisciplinary approaches combining synthetic organic chemistry, analytical chemistry, computational modeling, and biological screening. Computational studies could predict its interactions with biological targets, guiding experimental design for biological activity testing. Advanced spectroscopic and crystallographic techniques would provide detailed structural information, while high-throughput screening methods could efficiently identify potential applications in various fields.
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